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Compound of Interest

Compound Name: (Rac)-Epoxiconazole

Cat. No.: B601465 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the

racemic mixture of the fungicide epoxiconazole, with a focus on its isomers where data is

available. The information is compiled from a range of scientific literature and regulatory

documents to support research and development activities.

Executive Summary
Epoxiconazole is a broad-spectrum triazole fungicide that has been widely used in agriculture.

Its toxicological profile is characterized by effects on the liver, endocrine system, and

reproductive and developmental processes. The primary mechanism of action involves the

inhibition of cytochrome P450 (CYP) enzymes, leading to disruptions in steroidogenesis. While

the racemic mixture has been extensively studied, data on the specific toxicological properties

of its individual enantiomers in mammalian systems are limited. This guide summarizes the key

toxicological endpoints, details the experimental methodologies used in pivotal studies, and

visualizes the known signaling pathways affected by epoxiconazole.

Quantitative Toxicological Data
The following tables summarize the key quantitative toxicological data for (Rac)-
Epoxiconazole. Data for individual isomers in mammalian systems are largely unavailable in

the public domain.
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Table 1: Acute Toxicity of (Rac)-Epoxiconazole

Endpoint Value Species Route Source

LD50 >5000 mg/kg Rat Oral [1]

LD50 >2000 mg/kg Rat Dermal [1]

LC50 >5.3 mg/L/4h Rat Inhalation [1]

Table 2: Repeated Dose Toxicity and Carcinogenicity of (Rac)-Epoxiconazole
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Study Type Species NOAEL LOAEL Key Effects Source

90-Day Oral

Toxicity
Rat (Female) 8 mg/kg/day 21 mg/kg/day

Histopatholog

ical effects on

the liver.

[2]

90-Day Oral

Toxicity
Rat (Male)

No NOAEL

established
-

Significant

decreases in

adrenal

weights at all

dose levels.

[2]

18-Month

Carcinogenici

ty

Mouse
0.8 mg/kg

bw/day
-

Liver effects

(increased

organ

weights,

changes in

clinical

chemistry

and

histology),

liver cell

adenomas

and

carcinomas.

[3]

24-Month

Chronic

Toxicity/Carci

nogenicity

Rat

8 mg/kg

bw/day

(Carcinogenic

ity)

45 mg/kg

bw/day

(approx.)

Ovarian

tumors.
[3]

Table 3: Reproductive and Developmental Toxicity of (Rac)-Epoxiconazole
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Study Type Species NOAEL LOAEL Key Effects Source

Two-

Generation

Reproduction

Rat

2.3 mg/kg

bw/day

(Parental,

Reproductive,

and

Offspring)

23 mg/kg

bw/day

Reduced

body weight,

vaginal

hemorrhages

(parental);

increased

perinatal

mortality,

edema

(offspring);

impaired

fertility,

prolonged

gestation,

dystocia.

[3]

Development

al Toxicity
Rat - -

Increased

incidence of

minor skeletal

variations

(rudimentary

cervical ribs

and

accessory

14th rib).

[2]

Development

al Toxicity
Rabbit - -

No evidence

of increased

fetal

sensitivity.

[2]

Table 4: Enantioselective Ecotoxicity of Epoxiconazole Isomers
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Organism Endpoint
(+)-
Epoxiconaz
ole

(-)-
Epoxiconaz
ole

Racemate Source

Scenedesmu

s obliquus

(Green Alga)

72h-EC50

More toxic

than (-) and

racemate

Less toxic

than (+) but

more than

racemate

Least toxic

Note: Specific quantitative values for the enantiomers in this study were not provided in the

abstract.

Experimental Protocols
The toxicological evaluation of epoxiconazole has been conducted following internationally

recognized guidelines, primarily those established by the Organisation for Economic Co-

operation and Development (OECD).

Two-Generation Reproductive Toxicity Study (Following
OECD Guideline 416)
A two-generation study is designed to assess the effects of a substance on the reproductive

performance of two generations of animals.[4][5][6]

Test Species: Rat is the preferred species.[4][5]

Administration: The test substance is typically administered orally through the diet, drinking

water, or by gavage.[7]

Dosing: At least three dose levels and a concurrent control group are used. The highest dose

should induce some toxicity but not mortality or severe suffering.[7]

Exposure Period:

P (Parental) Generation: Dosing begins in young adult males and females before mating,

continues through mating, gestation, and lactation.
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F1 (First Filial) Generation: Offspring are exposed from conception through lactation. After

weaning, selected F1 animals are dosed through maturity, mating, and the production of

the F2 generation.

Key Endpoints Evaluated:

Parental Animals: Clinical observations, body weight, food consumption, estrous cycles,

mating performance, fertility, gestation length, parturition, and detailed post-mortem

examination including organ weights and histopathology of reproductive organs.

Offspring (F1 and F2): Viability, sex ratio, body weight, physical development (e.g.,

anogenital distance, nipple retention), and post-mortem examination of selected pups.[4]

[5]

In a two-generation study on epoxiconazole in rats, the top dose tested was 250 ppm

(approximately 23 mg/kg bw/day).[3]

Carcinogenicity Bioassay (Following OECD Guideline
451)
Carcinogenicity studies are long-term in vivo assays to determine the carcinogenic potential of

a chemical.[8][9][10]

Test Species: Typically conducted in two rodent species, most commonly rats and mice.[9]

Administration: The route of exposure is usually oral (in the diet).

Dosing: At least three dose levels plus a concurrent control group are used, with at least 50

animals of each sex per group. The highest dose is typically the maximum tolerated dose

(MTD).[8]

Duration: For rats, the study duration is typically 24 months, and for mice, it is 18 to 24

months.[8][9]

Key Endpoints Evaluated:

Survival and body weight changes over the course of the study.
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Daily clinical observations for signs of toxicity and tumor development.

Comprehensive gross necropsy at the end of the study.

Histopathological examination of all organs and tissues from all animals, with a particular

focus on neoplastic lesions.[8]

A 79-week dietary carcinogenicity study in mice used dose levels of 0, 1, 5, 200, and 500 ppm

of epoxiconazole.[2] A 24-month study in rats used dose levels of 0, 30, 150, 750, and 1500

ppm.[3]

In Vitro Aromatase Inhibition Assay
This assay is used to assess the potential of a substance to inhibit the enzyme aromatase

(CYP19), which is crucial for estrogen biosynthesis.[1][11][12]

Test System: Commonly used systems include human placental microsomes, which are a

rich source of aromatase, or the H295R human adrenocortical carcinoma cell line, which

expresses many of the key enzymes in the steroidogenesis pathway.[11][13]

Methodology (Tritiated Water-Release Assay):

The test system (microsomes or cell lysate) is incubated with a radiolabeled androgen

substrate (e.g., [1β-³H]-androstenedione).

Aromatase converts the androgen to estrogen, releasing a tritium atom that forms ³H₂O.

The reaction is stopped, and the aqueous phase containing ³H₂O is separated from the

remaining radiolabeled substrate.

The amount of ³H₂O is quantified by liquid scintillation counting and is directly proportional

to the aromatase activity.

The assay is performed with and without the test substance at various concentrations to

determine the concentration that causes 50% inhibition (IC50).[12]

Epoxiconazole has been shown to be an inhibitor of aromatase in in vitro studies.[2]
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Signaling Pathways and Mechanisms of Toxicity
The toxicity of epoxiconazole is primarily attributed to its ability to interfere with key biological

pathways, particularly those involved in hormone synthesis and xenobiotic metabolism.

Inhibition of Steroidogenesis
Epoxiconazole, like other triazole fungicides, inhibits cytochrome P450 enzymes. A key target is

CYP51 (lanosterol 14α-demethylase), which is essential for ergosterol synthesis in fungi.[14]

[15] However, epoxiconazole also inhibits mammalian CYP enzymes involved in

steroidogenesis, notably aromatase (CYP19A1) and potentially CYP17.[9][16] Inhibition of

aromatase blocks the conversion of androgens to estrogens, leading to hormonal imbalances

that can result in reproductive and developmental toxicity.[9]

Steroidogenesis Pathway
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Caption: Epoxiconazole inhibits aromatase (CYP19A1), disrupting estrogen synthesis.

Aryl Hydrocarbon Receptor (AHR) Signaling
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Epoxiconazole has been shown to activate the Aryl Hydrocarbon Receptor (AHR), a ligand-

activated transcription factor involved in xenobiotic metabolism.[15] Upon activation, the AHR

translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to

Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to

the induction of genes encoding Phase I and Phase II metabolizing enzymes, such as CYP1A1

and CYP1A2. AHR activation can also interfere with other signaling pathways, contributing to

the toxic effects of epoxiconazole.[15]
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Caption: Epoxiconazole activates the AHR signaling pathway, inducing metabolic enzymes.
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Peroxisome Proliferator-Activated Receptor (PPAR)
Signaling
Studies have indicated that epoxiconazole can modulate the Peroxisome Proliferator-Activated

Receptor (PPAR) signaling pathway, particularly PPARα.[10] PPARs are nuclear receptors that

regulate lipid metabolism and energy homeostasis. Upon activation by a ligand, PPARs form a

heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response

Elements (PPREs) on target genes. This can lead to changes in the expression of genes

involved in fatty acid oxidation and lipid transport, potentially contributing to the liver effects

observed with epoxiconazole, such as hepatomegaly and changes in lipid profiles.[10]
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Caption: Epoxiconazole modulates the PPARα signaling pathway, affecting lipid metabolism.
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Conclusion
The toxicological profile of (Rac)-Epoxiconazole is well-characterized, with the liver and the

endocrine system being the primary targets. Its mechanism of toxicity is linked to the inhibition

of crucial CYP450 enzymes and the modulation of nuclear receptor signaling pathways,

including AHR and PPAR. While comprehensive data exists for the racemic mixture, a

significant data gap remains regarding the specific toxicological properties of its individual

enantiomers in mammalian systems. Further research into the enantiomer-specific toxicity and

toxicokinetics would provide a more refined understanding of the risks associated with

epoxiconazole exposure and could inform the development of safer alternatives. The

experimental protocols and signaling pathway diagrams provided in this guide offer a

foundational resource for researchers and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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